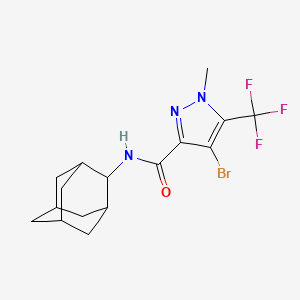![molecular formula C25H25N3O5S B10944282 ethyl 4-({[2-({5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}carbonyl)hydrazinyl]carbonothioyl}amino)benzoate](/img/structure/B10944282.png)
ethyl 4-({[2-({5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}carbonyl)hydrazinyl]carbonothioyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 4-({[2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound that features a variety of functional groups, including ester, hydrazine, and thioamide functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps:
Formation of the Indenyl Intermediate: The synthesis begins with the preparation of the 2,3-dihydro-1H-inden-5-yloxy intermediate. This can be achieved through the reaction of 2,3-dihydro-1H-indene with an appropriate oxidizing agent.
Furyl Carbonyl Hydrazine Formation: The next step involves the reaction of the indenyl intermediate with 2-furyl carbonyl hydrazine under controlled conditions to form the hydrazone derivative.
Thioamide Formation: The hydrazone derivative is then reacted with a thioamide reagent to introduce the thioamide functionality.
Esterification: Finally, the compound is esterified with ethyl 4-aminobenzoate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
化学反応の分析
Types of Reactions
ETHYL 4-({[2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
ETHYL 4-({[2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a biochemical probe or therapeutic agent.
作用機序
The mechanism of action of ETHYL 4-({[2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
ETHYL 4-({[2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE: shares structural similarities with other indenyl and furyl derivatives, such as:
Uniqueness
The uniqueness of ETHYL 4-({[2-({5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}CARBONYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C25H25N3O5S |
|---|---|
分子量 |
479.5 g/mol |
IUPAC名 |
ethyl 4-[[[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbonyl]amino]carbamothioylamino]benzoate |
InChI |
InChI=1S/C25H25N3O5S/c1-2-31-24(30)17-6-9-19(10-7-17)26-25(34)28-27-23(29)22-13-12-21(33-22)15-32-20-11-8-16-4-3-5-18(16)14-20/h6-14H,2-5,15H2,1H3,(H,27,29)(H2,26,28,34) |
InChIキー |
WEGWHBKOIIPUPK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10944200.png)
![2-[4-(difluoromethoxy)phenyl]-5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole](/img/structure/B10944207.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}ethanone](/img/structure/B10944215.png)

![2-(4-{N'-[({1-[(2-chlorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)oxy]carbamimidoyl}phenoxy)acetamide](/img/structure/B10944218.png)
![{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}(4-nitrophenyl)methanone](/img/structure/B10944222.png)
![N-(3-chloro-4-fluorophenyl)-1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10944255.png)
![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(1-naphthylmethyl)piperazine](/img/structure/B10944257.png)
![1-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-prop-2-en-1-ylthiourea](/img/structure/B10944262.png)
![2-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B10944267.png)
![4-{[(E)-{5-[(2-bromophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10944268.png)
![Methyl 2-(2-bromophenyl)-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10944269.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10944270.png)
![2,4-dichloro-5-(diethylsulfamoyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B10944276.png)
